Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a synthetic heterocyclic compound featuring a fused benzo[c]chromen system tethered to a furan-2-carboxylate ester via an oxymethyl linker.
Properties
IUPAC Name |
methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12-17(25-11-13-7-9-18(26-13)21(23)24-2)10-8-15-14-5-3-4-6-16(14)20(22)27-19(12)15/h7-10H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUAAHYYIZPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors that incorporate the furan and benzochromene moieties. The detailed synthetic pathways often utilize various organic reactions such as esterification and cyclization to achieve the desired structure.
Biological Activity
The biological activities of this compound have been investigated in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it was tested against HeLa (cervical cancer), HepG2 (liver cancer), and other tumor cell lines.
- IC50 Values : In one study, an IC50 value of approximately 62.37 µg/mL was reported against the HeLa cell line, indicating potent anticancer activity compared to standard chemotherapeutic agents .
Antimicrobial Activity
- Bacterial Strains : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against pathogenic bacteria.
- Comparison with Other Compounds : In comparative studies, derivatives of similar furan compounds have been synthesized and tested for their antimicrobial efficacy, often showing varying degrees of activity based on structural modifications .
Study 1: Cytotoxicity Assessment
In a systematic evaluation of this compound:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | Not specified |
| Vero | Not specified |
This study highlighted the compound's potential as a lead for further development in cancer therapeutics.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | Not specified |
This study found that the compound's structural features contributed significantly to its antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key properties:
Key Structural Differences and Implications
Core Modifications: The target compound’s benzo[c]chromen core distinguishes it from simpler furan-carboxylate derivatives (e.g., compounds in ). The fused ring system enhances planarity and may improve DNA intercalation properties compared to non-furan-linked analogs . Replacement of the furan-2-carboxylate with a cyclohexane-carboxylate (as in ) increases steric bulk and lipophilicity, likely reducing aqueous solubility but improving membrane permeability.
Substituent Effects: Halogenation (e.g., bromo/chloro in ) introduces electronegative groups that enhance reactivity in cross-coupling reactions, whereas the target compound’s methyl and oxo groups favor metabolic stability. Hydroxymethyl or phenolic groups (as in ) improve solubility but may increase susceptibility to oxidation or glucuronidation in vivo.
The furan-2-carboxylate group in the target compound may similarly engage in π-stacking or H-bond interactions with biological targets.
Computational and Crystallographic Insights
- The benzo[c]chromen system’s puckering (governed by Cremer-Pople coordinates ) may influence crystal packing and solvent interactions.
- Hydrogen-bonding patterns (graph set analysis ) in analogous compounds suggest that the 6-oxo group and furan ester could form intermolecular H-bonds, stabilizing crystalline phases.
Q & A
Q. Key analytical methods :
- Thin-layer chromatography (TLC) : Monitors reaction progress and intermediate purity .
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integration (e.g., methyl, ester, and ketone signals) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
(Basic) How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- 1D/2D NMR : Assigns proton/carbon environments (e.g., NOESY for spatial proximity of the oxymethyl group) .
- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for the benzo[c]chromen system .
- High-resolution MS : Matches the empirical formula (e.g., C₂₀H₁₈O₇ requires m/z 370.1054) .
Example spectral data (hypothetical based on analogs):
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 (aromatic H), δ 3.7 (OCH₃) | |
| ¹³C NMR | δ 170.5 (ester C=O), δ 195.2 (ketone C=O) | |
| HRMS | [M+Na]⁺: 393.1054 |
(Advanced) How can researchers optimize reaction yields when synthesizing this compound?
Answer:
Yield optimization strategies include:
Q. Troubleshooting low yields :
- Byproduct analysis : Use HPLC to identify impurities (e.g., unreacted intermediates) .
- Stoichiometric adjustments : Increase equivalents of reactive intermediates (e.g., oxymethylating agents) .
(Advanced) How should researchers resolve contradictions in spectral data during structural analysis?
Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
- 2D NMR correlation : HSQC/HMBC clarifies connectivity ambiguities (e.g., furan vs. chromen proton assignments) .
- Isotopic labeling : Traces reaction pathways to confirm proposed mechanisms .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzo[c]chromen derivatives in ).
Example : Aromatic proton overlaps in the benzo[c]chromen system can be resolved via COSY to distinguish coupling patterns .
(Advanced) What reaction mechanisms underpin key transformations in the synthesis?
Answer:
Critical mechanisms include:
- Nucleophilic substitution : Oxymethyl group installation via SN2 displacement (e.g., using chloromethyl intermediates) .
- Esterification : Acid-catalyzed condensation of furan-2-carboxylic acid with methanol .
- Michael addition : Cyclization of the tetrahydrobenzo[c]chromen core via enolate intermediates .
Q. Mechanistic validation :
- Kinetic studies : Monitor reaction rates under varying pH/temperature to infer intermediates .
- Computational modeling : DFT calculations predict transition states for cyclization steps .
(Advanced) How can researchers evaluate the compound’s stability under different storage conditions?
Answer:
Stability assessment involves:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways .
- HPLC monitoring : Quantify decomposition products (e.g., hydrolyzed ester or oxidized chromen) .
- Solid-state analysis : Use XRPD to detect polymorphic changes affecting shelf life .
Recommendations : Store at –20°C in anhydrous, light-resistant containers to preserve ester and ketone functionalities .
(Advanced) What strategies mitigate regioselectivity challenges during functionalization?
Answer:
Regioselective modifications (e.g., oxymethyl group placement) require:
- Directing groups : Install temporary substituents (e.g., nitro groups) to guide reaction sites .
- Protecting groups : Shield reactive sites (e.g., ketones) during furan esterification .
- Catalytic control : Use transition-metal catalysts (e.g., Pd) for selective cross-coupling .
Case study : highlights triazole-directed thioether formation to ensure precise functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
